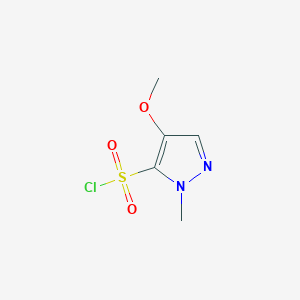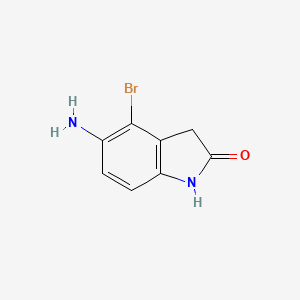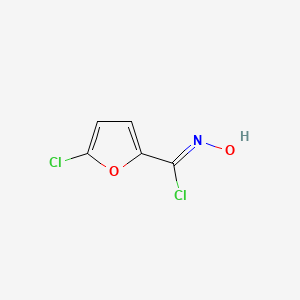
2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid (2-CDA) is an organic compound that has a wide range of applications in the scientific research field. It is a derivative of acetic acid, and has been studied for its potential use in the synthesis of various organic compounds and in the development of therapeutic drugs. In
Scientific Research Applications
2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as 2-chloro-3,4-dimethoxybenzoic acid and 2-chloro-3,4-dimethoxybenzaldehyde. It has also been used in the development of therapeutic drugs, such as 2-chloro-3,4-dimethoxybenzyl alcohol, which is a potential anti-inflammatory agent. Additionally, this compound has been used in the synthesis of 2-chloro-3,4-dimethoxybenzyl esters, which are potential anti-cancer agents.
Mechanism of Action
The mechanism of action of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid is not well understood. However, it is believed that this compound binds to enzymes in the body and modifies their activity. This modification of enzyme activity can lead to changes in biochemical and physiological processes. Additionally, this compound may act as an antioxidant, reducing the formation of free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may affect the activity of enzymes involved in the metabolism of various molecules, such as carbohydrates, lipids, and proteins. Additionally, this compound may affect the activity of enzymes involved in the synthesis and breakdown of hormones, such as cortisol and adrenaline.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid in lab experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, this compound can be used to synthesize a wide range of organic compounds and therapeutic drugs. However, this compound is not very soluble in water, which can limit its use in some experiments. Additionally, this compound is a relatively weak organic acid, which can make it difficult to use in some experiments.
Future Directions
There are a number of potential future directions for the use of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid. One potential direction is the development of new therapeutic drugs based on this compound. Additionally, this compound could be used in the development of new organic compounds, such as polymers and dyes. Additionally, this compound could be used in the development of new analytical techniques, such as chromatography and spectroscopy. Finally, this compound could be used in the development of new methods for synthesizing organic compounds, such as microwave-assisted synthesis.
Synthesis Methods
2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid can be synthesized through a variety of methods. One method involves the reaction of 2-chloro-3,4-dimethoxyphenylacetic acid with sodium nitrite in acetic acid. This reaction produces this compound and sodium chloride. Another method involves the reaction of 2-chloro-3,4-dimethoxyphenylacetic acid with sodium acetate in acetic acid. This reaction produces this compound and sodium chloride. Additionally, this compound can be synthesized through the reaction of ethyl chloroformate with 2-chloro-3,4-dimethoxyphenylacetic acid. This reaction produces this compound and ethyl chloroformate.
properties
IUPAC Name |
2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO5/c1-15-6-4-3-5(8(12)10(13)14)7(11)9(6)16-2/h3-4H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNUQZAOVMRJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C(=O)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol](/img/structure/B6599740.png)




![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid](/img/structure/B6599791.png)


![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)
![1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers](/img/structure/B6599843.png)


